N-(2-(tert-butyldimethylsilyloxy)ethyl)aniline
Overview
Description
N-(2-(tert-butyldimethylsilyloxy)ethyl)aniline is an organic compound that features a tert-butyldimethylsilyloxy group attached to an ethyl chain, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(tert-butyldimethylsilyloxy)ethyl)aniline typically involves the reaction of 2-(tert-butyldimethylsilyloxy)ethylamine with aniline. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions but optimized for higher yields and efficiency. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: N-(2-(tert-butyldimethylsilyloxy)ethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction could produce primary or secondary amines .
Scientific Research Applications
N-(2-(tert-butyldimethylsilyloxy)ethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential role in biochemical assays and as a precursor for biologically active molecules.
Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2-(tert-butyldimethylsilyloxy)ethyl)aniline exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The tert-butyldimethylsilyloxy group can provide steric protection, influencing the compound’s reactivity and stability. The aniline moiety can participate in various chemical reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
N-(2-(tert-butyldimethylsilyloxy)ethyl)methylamine: Similar structure but with a methyl group instead of an aniline moiety.
2-(tert-butyldimethylsilyloxy)ethanamine: Lacks the aniline group, making it less reactive in certain aromatic substitution reactions.
Uniqueness: N-(2-(tert-butyldimethylsilyloxy)ethyl)aniline is unique due to the presence of both the tert-butyldimethylsilyloxy group and the aniline moiety. This combination provides a balance of steric protection and reactivity, making it a versatile compound in various chemical reactions and applications .
Properties
IUPAC Name |
N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NOSi/c1-14(2,3)17(4,5)16-12-11-15-13-9-7-6-8-10-13/h6-10,15H,11-12H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVFSWBAAITLFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCNC1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NOSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.44 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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